molecular formula C15H10N2O8 B11504973 3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone

3-Hydroxy-4-[(4-methoxyphenyl)carbonyl]-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone

Cat. No.: B11504973
M. Wt: 346.25 g/mol
InChI Key: ORPICHZISWAEBX-HJWRWDBZSA-N
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Description

3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[45]dec-3-ene-2,6,8,10-tetrone is a complex organic compound belonging to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone typically involves multi-step organic reactions. One common method involves the reaction of ethyl 4,6-diaryl-2-oxocyclohex-3-ene-1-carboxylates with ethylenediamine in the presence of p-toluenesulfonic acid under focused microwave irradiation . This method is efficient and yields the desired spiro compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and reduce production costs. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the spiro center or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[4.5]dec-3-ene-2,6,8,10-tetrone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-hydroxy-4-(4-methoxybenzoyl)-1-oxa-7,9-diazaspiro[45]dec-3-ene-2,6,8,10-tetrone is unique due to its specific spiro linkage and functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H10N2O8

Molecular Weight

346.25 g/mol

IUPAC Name

(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-1-oxa-7,9-diazaspiro[4.5]decane-2,3,6,8,10-pentone

InChI

InChI=1S/C15H10N2O8/c1-24-7-4-2-6(3-5-7)9(18)8-10(19)11(20)25-15(8)12(21)16-14(23)17-13(15)22/h2-5,18H,1H3,(H2,16,17,21,22,23)/b9-8-

InChI Key

ORPICHZISWAEBX-HJWRWDBZSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C(=C/2\C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)/O

Canonical SMILES

COC1=CC=C(C=C1)C(=C2C(=O)C(=O)OC23C(=O)NC(=O)NC3=O)O

Origin of Product

United States

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